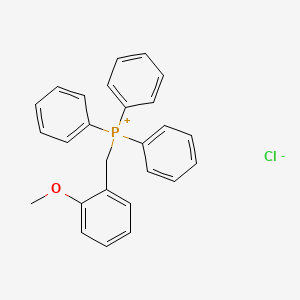
(2-Methoxybenzyl)triphenylphosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)methylphosphanium chloride is a chemical compound with the molecular formula C26H24ClOP. It is a phosphonium salt that is used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous solvent such as acetone, and the temperature is gradually increased to facilitate the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production methods for (2-Methoxyphenyl)methylphosphanium chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
(2-Methoxyphenyl)methylphosphanium chloride primarily undergoes substitution reactions. It is used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes. This reaction is facilitated by the presence of a strong base, such as sodium hydride or potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), controlled temperature.
Major Products
The major products formed from the reactions involving (2-Methoxyphenyl)methylphosphanium chloride are substituted alkenes. These alkenes can be further functionalized to produce a variety of organic compounds .
科学研究应用
(2-Methoxyphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine: Utilized in the development of antiviral and antitumor agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2-Methoxyphenyl)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
相似化合物的比较
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure and used in similar reactions.
(2-Methoxybenzyl)triphenylphosphonium chloride: Another related compound with similar applications
Uniqueness
(2-Methoxyphenyl)methylphosphanium chloride is unique due to its specific reactivity and the stability of the resulting ylide. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .
属性
CAS 编号 |
52045-25-7 |
|---|---|
分子式 |
C26H24ClOP |
分子量 |
418.9 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI 键 |
TZRCYVSSZNAXEW-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
规范 SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















